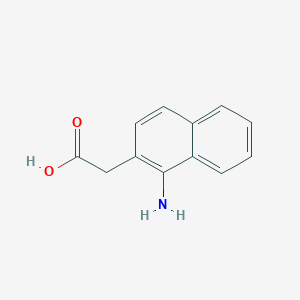
1-Aminonaphthalene-2-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aminonaphthalene-2-acetic acid is an organic compound derived from naphthalene, characterized by the presence of an amino group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-2-acetic acid can be synthesized through several methods. One common approach involves the reduction of 1-nitronaphthalene followed by a series of chemical reactions to introduce the acetic acid group. The reduction is typically carried out using iron and hydrochloric acid, followed by steam distillation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Aminonaphthalene-2-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Ferric chloride and chromic acid are commonly used oxidizing agents.
Reducing Agents: Sodium in boiling amyl alcohol is used for reduction reactions.
Substitution Reactions: These reactions often require specific catalysts and controlled temperatures.
Major Products Formed:
Oxidation Products: 1-naphthoquinone and other oxidized derivatives.
Reduction Products: Tetrahydro-1-naphthylamine and other reduced forms.
Substitution Products: Various substituted naphthalene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-Aminonaphthalene-2-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of dyes and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-aminonaphthalene-2-acetic acid involves its interaction with specific molecular targets and pathways. The compound can enter cells through passive diffusion and its accumulation is controlled by efflux carriers . It can also interact with various enzymes and receptors, influencing biochemical pathways and cellular functions.
Comparaison Avec Des Composés Similaires
1-Naphthylamine: An aromatic amine derived from naphthalene, used in dye synthesis.
2-Naphthylamine: Another naphthalene derivative with similar chemical properties.
Naphthalene-1-acetic acid: A compound with similar structural features but different functional groups.
Uniqueness: 1-Aminonaphthalene-2-acetic acid is unique due to its specific combination of an amino group and an acetic acid moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
858438-26-3 |
|---|---|
Formule moléculaire |
C12H11NO2 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
2-(1-aminonaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C12H11NO2/c13-12-9(7-11(14)15)6-5-8-3-1-2-4-10(8)12/h1-6H,7,13H2,(H,14,15) |
Clé InChI |
VVCLKVFNGWJTLP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2N)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


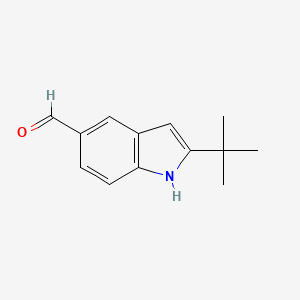
![3-Methyl-6-phenylimidazo[1,2-A]pyridine](/img/structure/B11895689.png)
![7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B11895701.png)



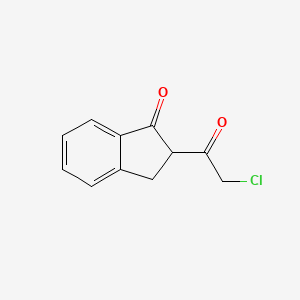
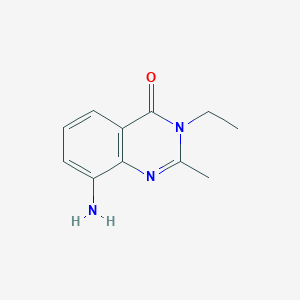



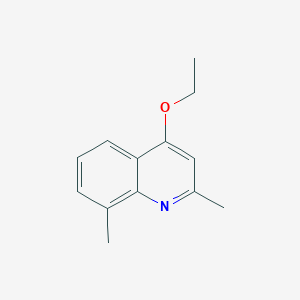
![Sodium 5-methylbenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B11895750.png)

